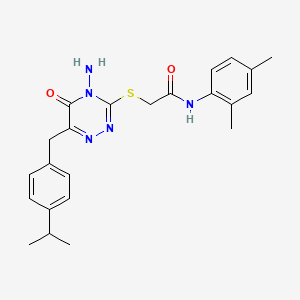![molecular formula C12H16BrN5O2S B2497058 N-[1-[(4-Bromphenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamin CAS No. 478032-11-0](/img/structure/B2497058.png)
N-[1-[(4-Bromphenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is a useful research compound. Its molecular formula is C12H16BrN5O2S and its molecular weight is 374.26. The purity is usually 95%.
BenchChem offers high-quality N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde bei der Synthese neuer Verbindungen verwendet, die eine vielversprechende antibakterielle Wirkung gegen Bakterien- und Pilzstämme gezeigt haben . Dies könnte besonders nützlich für die Entwicklung neuer antimikrobieller Wirkstoffe zur Bekämpfung von Biofilm-assoziierten Infektionen sein .
Antioxidative Aktivität
Die Verbindung war an der Synthese von Derivaten beteiligt, die eine antioxidative Aktivität gezeigt haben . Dies könnte für die Entwicklung von Behandlungen für Krankheiten von Vorteil sein, bei denen oxidativer Stress eine wichtige Rolle spielt .
Toxizitätsstudien
Die Verbindung wurde in Toxizitätsstudien an dem Süßwasser-Cladoceren Daphnia magna Straus verwendet . Dies könnte bei der Bewertung der Umwelttoxizität und bei der Entwicklung sichererer chemischer Verbindungen hilfreich sein .
Synthese von Oligodeoxyribo- und Oligoribonukleotiden
Die Verbindung wurde als aktivierendes Mittel bei der Synthese von Oligodeoxyribo- und Oligoribonukleotiden in Lösung verwendet . Dies könnte in der genetischen Forschung und bei der Entwicklung von Gentherapien von Vorteil sein .
Synthese von 4-(N-Allyl-sulfamoyl)phenylboronsäure
Die Verbindung wurde bei der Synthese von 4-(N-Allyl-sulfamoyl)phenylboronsäure verwendet . Dies könnte bei der Entwicklung neuer chemischer Reaktionen und der Synthese komplexer organischer Moleküle hilfreich sein .
Schutz von Aminen als 4-Brombenzolsulfonamide
Die Verbindung wurde zum Schutz von Aminen als 4-Brombenzolsulfonamide verwendet . Dies könnte für die Entwicklung neuer synthetischer Methoden und die Synthese komplexer organischer Moleküle von Vorteil sein .
Wirkmechanismus
Mode of Action
Based on its structural similarity to other sulfonyl compounds , it may interact with its targets through the sulfonyl group. The bromophenyl group may enhance the compound’s binding affinity to its targets. The exact interactions and resulting changes are subject to further investigation.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBDAHAVZLWJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)
![N-[3-(2-phenylmorpholin-4-yl)propyl]furan-2-carboxamide](/img/structure/B2496977.png)
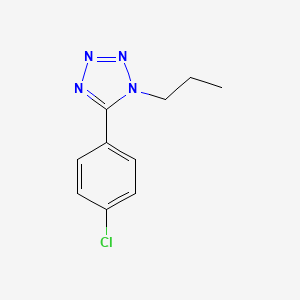
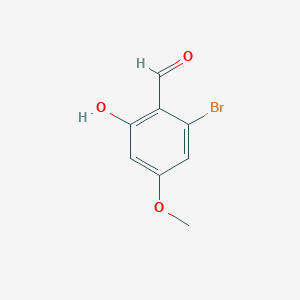

![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate](/img/structure/B2496985.png)
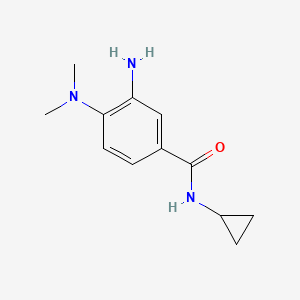
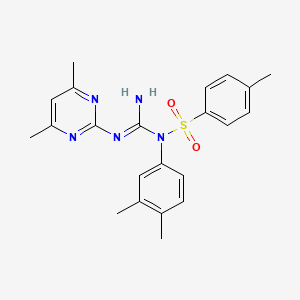
![N-(2H-1,3-benzodioxol-5-yl)-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B2496988.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2496989.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2496991.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2496992.png)
